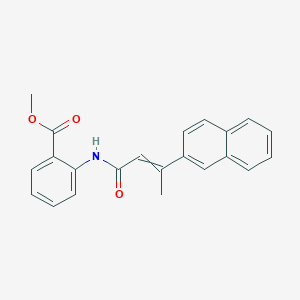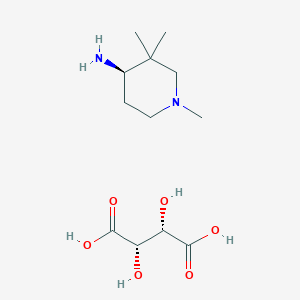
(R)-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is a compound that combines a piperidine derivative with a dihydroxysuccinate moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate, typically involves cyclization, hydrogenation, and amination reactions . A common synthetic route might involve the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the dihydroxysuccinate moiety.
Industrial Production Methods
Industrial production of such compounds often employs scalable methods like multicomponent reactions and catalytic processes to ensure high yield and purity . The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like sodium borohydride . Reaction conditions vary but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which ®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives and dihydroxysuccinate-containing molecules . Examples are:
Piperidinones: Compounds with a similar piperidine core but different functional groups.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness
®-1,3,3-Trimethylpiperidin-4-amine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a piperidine core with a dihydroxysuccinate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2O6 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;(4R)-1,3,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2.C4H6O6/c1-8(2)6-10(3)5-4-7(8)9;5-1(3(7)8)2(6)4(9)10/h7H,4-6,9H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m10/s1 |
Clave InChI |
KNXWLHUQJODMSC-DOIQAPIBSA-N |
SMILES isomérico |
CC1(CN(CC[C@H]1N)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC1(CN(CCC1N)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


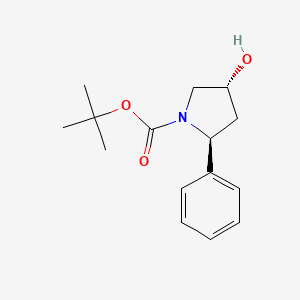

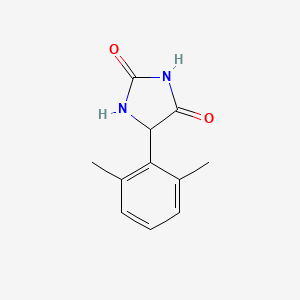
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)

![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)

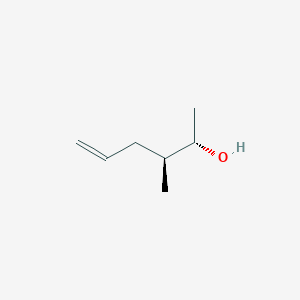



![5-[(Tert-butoxycarbonyl)amino]-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B14038900.png)

